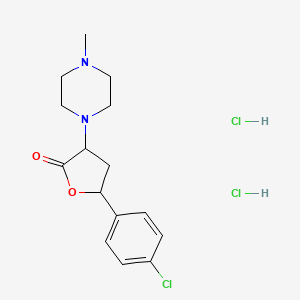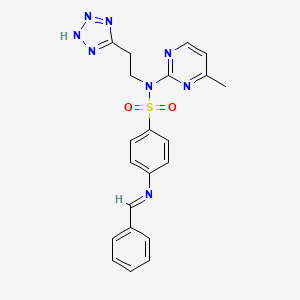
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one is a complex organic compound with the molecular formula C9H18O7. It is characterized by the presence of multiple hydroxyl groups, making it a polyol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one typically involves multi-step organic reactions. One common method includes the reaction of formaldehyde with a suitable precursor under controlled conditions to introduce the hydroxymethyl groups. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols .
Scientific Research Applications
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, altering the oxidative state of other molecules and affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Another polyol with similar hydroxyl groups but a different core structure.
2,5-Dihydroxy-1,4-benzoquinone: A compound with hydroxyl groups and a quinone structure, used in different chemical applications.
Uniqueness
1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one is unique due to its specific arrangement of hydroxyl groups and its potential for forming multiple hydrogen bonds. This makes it particularly useful in applications requiring strong intermolecular interactions and stability .
Properties
CAS No. |
84176-67-0 |
|---|---|
Molecular Formula |
C9H18O7 |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
1,5-dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one |
InChI |
InChI=1S/C9H18O7/c10-1-8(2-11,3-12)7(16)9(4-13,5-14)6-15/h10-15H,1-6H2 |
InChI Key |
JYQHEXIAVMIWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)C(=O)C(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















